4-(4-methylpiperazin-1-yl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
1-METHYL-4-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a pyrrolopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-4-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE typically involves multiple steps, starting with the preparation of the pyrrolopyrimidine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. . The final step involves the coupling of the pyrrolopyrimidine core with the piperazine ring under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-4-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrrolopyrimidine core or the piperazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
1-METHYL-4-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-METHYL-4-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE involves its interaction with specific molecular targets. The trifluoromethyl and phenyl groups play a crucial role in binding to these targets, which can include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
1-Phenylpiperazine: A simpler analog with a phenyl group attached to the piperazine ring.
Trifluoromethylphenylpiperazine: Similar in structure but lacks the pyrrolopyrimidine core.
Pyrrolopyrimidine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
1-METHYL-4-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE is unique due to the combination of its trifluoromethyl, phenyl, and pyrrolopyrimidine moieties. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler analogs.
Properties
Molecular Formula |
C24H22F3N5 |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
4-(4-methylpiperazin-1-yl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C24H22F3N5/c1-30-10-12-31(13-11-30)22-21-20(17-6-3-2-4-7-17)15-32(23(21)29-16-28-22)19-9-5-8-18(14-19)24(25,26)27/h2-9,14-16H,10-13H2,1H3 |
InChI Key |
KANKOBXYVTXECR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5 |
Origin of Product |
United States |
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